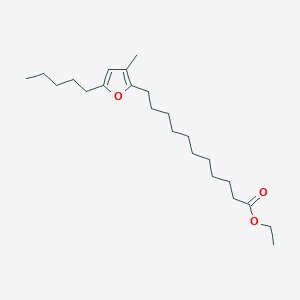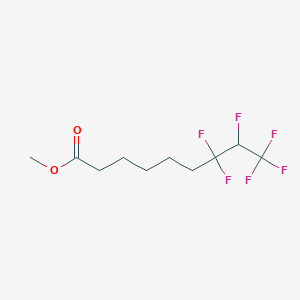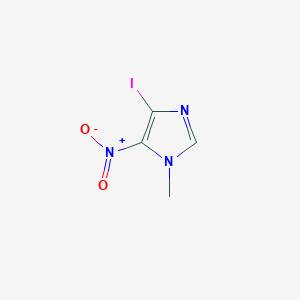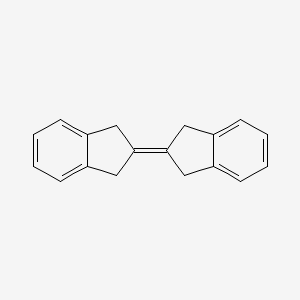
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is a complex organic compound with a unique structure that includes two indene units connected by a double bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene typically involves the condensation of indanone derivatives. One common method is the Knoevenagel condensation, where indanone reacts with malononitrile in the presence of a base such as sodium acetate or piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.
化学反应分析
Types of Reactions
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include various substituted indenes, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
作用机制
The mechanism of action of 2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it an effective electron acceptor in organic electronics and photopolymerization. In medicinal chemistry, its mechanism of action would depend on the specific biological target it interacts with, such as enzymes or receptors involved in disease pathways .
相似化合物的比较
Similar Compounds
Indanone: A closely related compound used in the synthesis of biologically active molecules.
Indane-1,3-dione: Another similar compound with applications in organic electronics and photopolymerization.
Uniqueness
2-(1,3-Dihydro-2H-inden-2-ylidene)-2,3-dihydro-1H-indene is unique due to its double indene structure, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring efficient electron transfer and stability under various conditions .
属性
CAS 编号 |
78305-15-4 |
|---|---|
分子式 |
C18H16 |
分子量 |
232.3 g/mol |
IUPAC 名称 |
2-(1,3-dihydroinden-2-ylidene)-1,3-dihydroindene |
InChI |
InChI=1S/C18H16/c1-2-6-14-10-17(9-13(14)5-1)18-11-15-7-3-4-8-16(15)12-18/h1-8H,9-12H2 |
InChI 键 |
WPZSNYYCBZLKCX-UHFFFAOYSA-N |
规范 SMILES |
C1C(=C2CC3=CC=CC=C3C2)CC4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


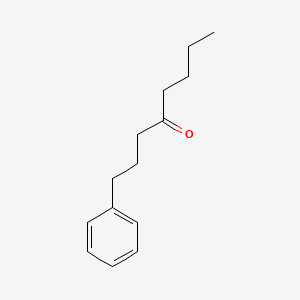


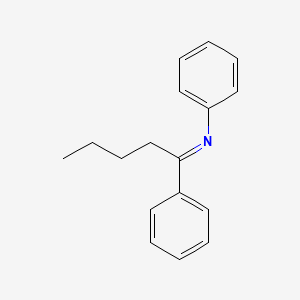

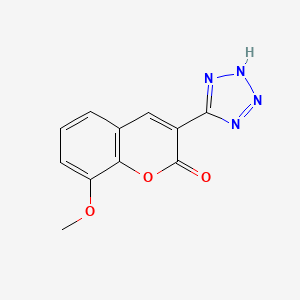
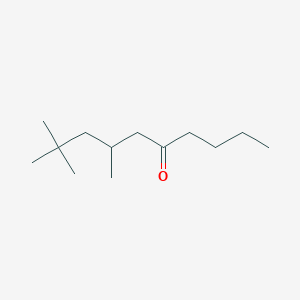
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)

